molecular formula C17H16N2S B2709296 N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine CAS No. 1852276-27-7

N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine

Cat. No.: B2709296
CAS No.: 1852276-27-7
M. Wt: 280.39
InChI Key: JCQZFZCVSHJVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with benzyl bromide and 2-methylbenzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential as a therapeutic agent in treating bacterial and fungal infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or other biological effects. The thiazole ring and the benzyl and methylphenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-phenyl-1,3-thiazol-2-amine
  • N-benzyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
  • N-benzyl-4-(2-chlorophenyl)-1,3-thiazol-2-amine

Uniqueness

N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its antimicrobial properties compared to similar compounds.

Biological Activity

N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

1. Chemical Structure and Synthesis

This compound features a thiazole ring, which is known for its diverse biological activities. The compound can be synthesized through various methods, often involving the reaction of benzylamine with thiazole precursors under specific conditions to yield the desired product.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been investigated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum . The mechanism of action is believed to involve the inhibition of microbial growth through interaction with specific enzymes or receptors that are crucial for microbial survival.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (MIC)
Staphylococcus aureus32 µg/mL
Chromobacterium violaceum16 µg/mL

2.2 Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including melanoma and colon cancer cells. The compound's cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
A549 (Lung)5.0
HeLa (Cervical)7.5
HT29 (Colon)6.0
Karpas299 (Lymphoma)8.0

The thiazole moiety plays a crucial role in the biological activity of this compound. Its interaction with cellular targets can lead to disruption in essential metabolic processes within microorganisms and cancer cells. The presence of electron-donating groups on the aromatic rings enhances the binding affinity of the compound to these targets, thereby increasing its efficacy .

4. Case Studies and Research Findings

Several studies have evaluated the biological activity of thiazole derivatives similar to this compound:

  • Antimicrobial Study : A comparative study showed that thiazole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds outperforming standard antibiotics like norfloxacin .
  • Antitumor Research : In vitro studies on N-acylated thiazoles demonstrated enhanced anticancer activity when substituents were optimized on the thiazole ring. Compounds with halogen substitutions showed particularly high potency against resistant cancer cell lines .

Properties

IUPAC Name

N-benzyl-4-(2-methylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-13-7-5-6-10-15(13)16-12-20-17(19-16)18-11-14-8-3-2-4-9-14/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQZFZCVSHJVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC(=N2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.